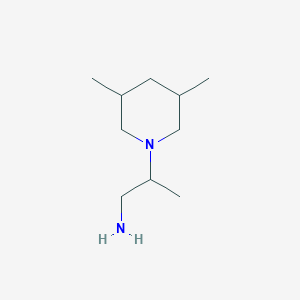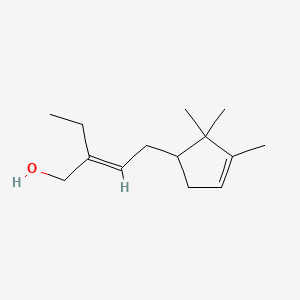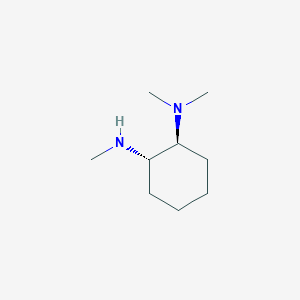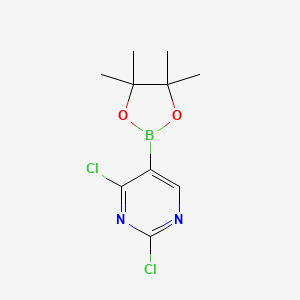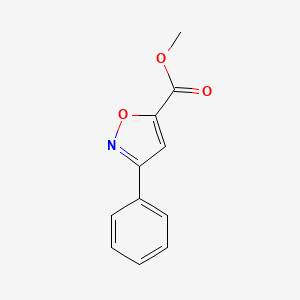
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate
Vue d'ensemble
Description
Ethyl 2-(4-(dimethylamino)phenyl)cyclopropane-1-carboxylate is a chemical compound with the formula C14H19NO2 . It has a molecular weight of 233.31 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a cyclopropane ring, a dimethylamino group, and an ethyl carboxylate group . The InChI Key for this compound is OEVIFWQPSJCRKT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has several notable physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate, and it inhibits CYP2D6 . The compound has a Log Po/w (iLOGP) of 2.71, indicating its lipophilicity . It is soluble, with a solubility of 0.404 mg/ml .Applications De Recherche Scientifique
Identification of Plant Ethylene Precursors
- Hoffman et al. (1982) identified a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants, as 1-(malonylamino)cyclopropane-1-carboxylic acid. This discovery was made through administering labeled 1-aminocyclopropane-1-carboxylic acid to light-grown wheat leaves and analyzing the metabolites formed (Hoffman, Yang, & McKeon, 1982).
Polymer Chemistry Applications
- Pang et al. (2003) reported on the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst. This process was conducted in an aqueous medium with cyclodextrin at room temperature, leading to the formation of cross-linked polymers (Pang, Ritter, & Tabatabai, 2003).
Oxidative Scission of Small-Size Cycloalkane Rings
- Graziano et al. (1996) explored the reaction of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4, resulting in the oxidative ring opening by regioselective scission of electron-rich bonds. This study contributes to the understanding of reactions involving small cycloalkane rings (Graziano, Lasalvia, Piccialli, & Sica, 1996).
Development of Drug Discovery Compounds
- Chawner (2017) discussed the synthesis of cyclopropane-containing lead-like compounds for drug discovery, utilizing a strategy for preparing a diverse collection of cyclopropane-containing compounds from a single precursor (Chawner, 2017).
Medicinal Chemistry and Antimicrobial Studies
- Boztaş et al. (2019) synthesized and evaluated bromophenol derivatives with cyclopropyl moiety for their inhibitory effects on enzymes, contributing to the understanding of potential treatments for diseases like Alzheimer's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
- Raghavendra et al. (2016) synthesized cyclopropane-containing compounds and evaluated their antimicrobial and antioxidant activities, finding that some compounds showed excellent antibacterial and antifungal properties (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[4-(dimethylamino)phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-17-14(16)13-9-12(13)10-5-7-11(8-6-10)15(2)3/h5-8,12-13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVIFWQPSJCRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B6590339.png)
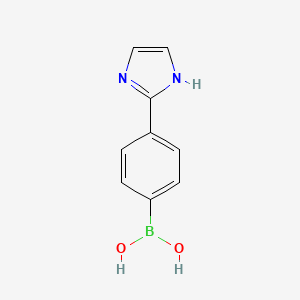
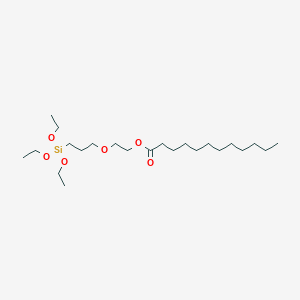

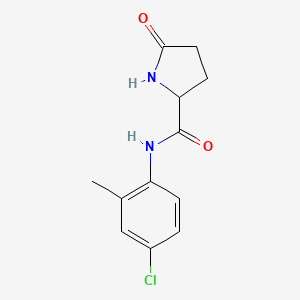
![2-chloro-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B6590392.png)
